9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be achieved through intramolecular spirocyclization of substituted pyridines. A noted method involves the in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating the utility of spirocyclic structures in synthesis (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives often features a cyclohexanone unit that prefers a chair conformation, as elucidated by NMR and X-ray crystallography. This conformation is stabilized by intermolecular hydrogen bonding and π-π stacking interactions, highlighting the structural complexity of these compounds (Islam et al., 2017).
Chemical Reactions and Properties
Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists, which share a similar diazaspiro[5.5]undecane nucleus, showcase the reactivity of such structures in forming potent platelet aggregation inhibitors. These reactions emphasize the spirocyclic framework's potential in developing nonpeptide RGD mimics with significant biological activity (Smyth et al., 2001).
properties
IUPAC Name |
9-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-22-6-8-24(17-27(22)12-7-20-3-1-2-11-25-20)9-13-26(14-10-24)23(29)21-16-18-4-5-19(21)15-18/h1-5,11,18-19,21H,6-10,12-17H2/t18-,19+,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCXRXWSLXLRTF-DYXWJJEUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3CC4CC3C=C4)CN(C1=O)CCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)C(=O)[C@H]3C[C@H]4C[C@@H]3C=C4)CN(C1=O)CCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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